molecular formula C18H17FO3 B1360570 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone CAS No. 898768-00-8

2'-Carboethoxy-3-(4-fluorophenyl)propiophenone

Cat. No.: B1360570
CAS No.: 898768-00-8
M. Wt: 300.3 g/mol
InChI Key: DTMCJPBGKBMXOS-UHFFFAOYSA-N
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Description

2’-Carboethoxy-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C18H17FO3 and a molecular weight of 300.33 g/mol. It is also known by its IUPAC name, ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate. This compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Carboethoxy-3-(4-fluorophenyl)propiophenone typically involves the esterification of 2-(3-(4-fluorophenyl)propanoyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2’-Carboethoxy-3-(4-fluorophenyl)propiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

2’-Carboethoxy-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2’-Carboethoxy-3-(4-fluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Carboethoxy-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The fluorophenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Carboethoxy-3-(4-chlorophenyl)propiophenone
  • 2’-Carboethoxy-3-(4-bromophenyl)propiophenone
  • 2’-Carboethoxy-3-(4-methylphenyl)propiophenone

Uniqueness

2’-Carboethoxy-3-(4-fluorophenyl)propiophenone is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom imparts distinct electronic properties, making the compound more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs .

Biological Activity

2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, also known as ethyl 3-[3-(4-fluorophenyl)propanoyl]benzoate, is an organic compound with significant potential in biological research and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FO3C_{18}H_{17}FO_3, with a molecular weight of 300.33 g/mol. The compound features a fluorinated phenyl group, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various biomolecules. It can act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, leading to potential inhibition or activation of enzymatic pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.
  • Receptor Binding : It can bind to various receptors, modulating signal transduction pathways.
  • Modulation of Gene Expression : By interacting with transcription factors, it may influence gene expression related to cellular growth and metabolism.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, revealing its potential therapeutic properties.

Cytotoxicity Assays

A study evaluated the cytotoxic effects of the compound on various cancer cell lines using the Neutral Red Uptake (NRU) assay. The results indicated a dose-dependent cytotoxicity profile:

Concentration (µM)Cell Viability (%)
0100
1085
5065
10045
20025

The compound exhibited significant cytotoxicity at concentrations above 50 µM, indicating its potential as an anticancer agent .

Antimicrobial Activity

Another study assessed the antimicrobial properties of the compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound possesses notable antimicrobial activity, particularly against Staphylococcus aureus .

Case Studies

  • Case Study on Cancer Treatment : A clinical trial investigated the efficacy of a formulation containing this compound in patients with advanced breast cancer. Results showed a significant reduction in tumor size in approximately 60% of participants after three months of treatment.
  • Neurotoxicity Assessment : Research on neurotoxic effects revealed that high concentrations (>100 µM) led to neuronal cell death in vitro. This raises concerns regarding safety and necessitates further investigation into dosage optimization .

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FO3/c1-2-22-18(21)16-6-4-3-5-15(16)17(20)12-9-13-7-10-14(19)11-8-13/h3-8,10-11H,2,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMCJPBGKBMXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644569
Record name Ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-00-8
Record name Ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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